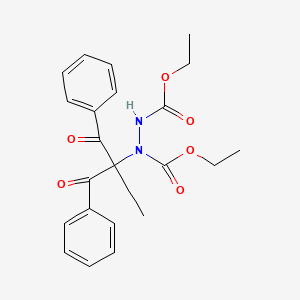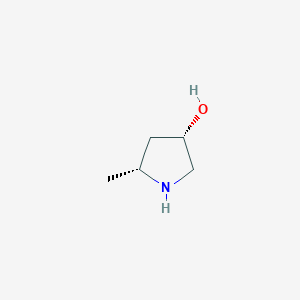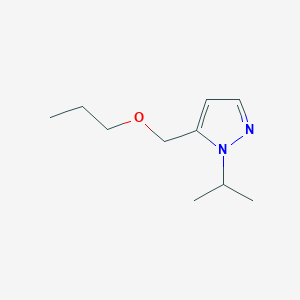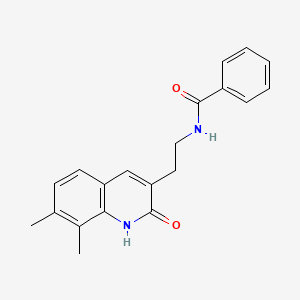
ethyl N-(2-benzoyl-1-oxo-1-phenylbutan-2-yl)-N-(ethoxycarbonylamino)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(2-benzoyl-1-oxo-1-phenylbutan-2-yl)-N-(ethoxycarbonylamino)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EBEWE and has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of EBEWE is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation, and to inhibit the growth of certain cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
EBEWE has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain, inhibit tumor growth, and inhibit the growth of certain microbes. It has also been shown to have a low toxicity profile and to be well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EBEWE has several advantages for use in lab experiments. It is relatively easy to synthesize, has a low toxicity profile, and has been extensively studied for its potential applications. However, one limitation of EBEWE is that it may not be suitable for use in certain experiments due to its specific properties and mechanisms of action.
Direcciones Futuras
There are several future directions for the study of EBEWE. One area of interest is the development of EBEWE-based drug delivery systems for the targeted treatment of various diseases. Another area of interest is the study of EBEWE as a potential pesticide for use in agriculture. Additionally, further research is needed to fully understand the mechanisms of action of EBEWE and its potential applications in various fields.
In conclusion, EBEWE is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of EBEWE in various fields.
Métodos De Síntesis
The synthesis of EBEWE involves the reaction of 2-benzoyl-1-phenylbutan-1-one with ethyl chloroformate and N-(ethoxycarbonyl) amino acetic acid. The reaction is carried out in the presence of a base such as triethylamine and a catalyst such as 4-dimethylaminopyridine. The resulting product is then purified using column chromatography to obtain pure EBEWE.
Aplicaciones Científicas De Investigación
EBEWE has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, EBEWE has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use as a drug delivery system due to its ability to target specific cells and tissues.
In agriculture, EBEWE has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. In material science, EBEWE has been studied for its potential use as a polymer due to its ability to form stable and durable structures.
Propiedades
IUPAC Name |
ethyl N-(2-benzoyl-1-oxo-1-phenylbutan-2-yl)-N-(ethoxycarbonylamino)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-4-23(19(26)17-13-9-7-10-14-17,20(27)18-15-11-8-12-16-18)25(22(29)31-6-3)24-21(28)30-5-2/h7-16H,4-6H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGCSAAEJAJZGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)N(C(=O)OCC)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Ethoxycarbonyl)[(ethoxycarbonyl)amino]amino]-2-ethyl-1,3-diphenylpropane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-({7-chloro-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide](/img/structure/B2555447.png)


![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2555452.png)

![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2555454.png)
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2555456.png)
![2-(((2,3-dimethyl-4-oxo-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)methyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2555458.png)
![6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B2555465.png)
![5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2555466.png)
![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B2555467.png)

